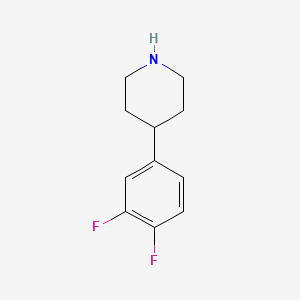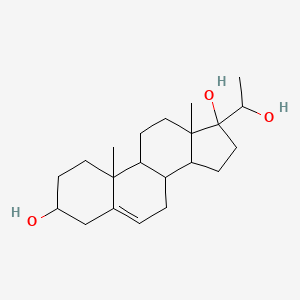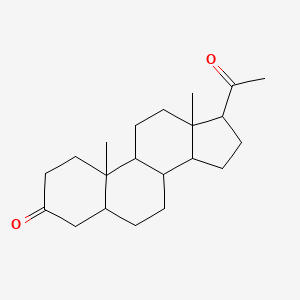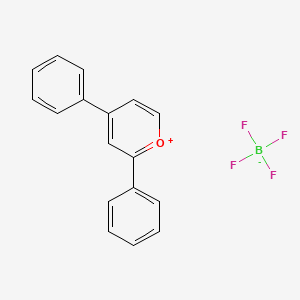
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
概要
説明
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate is an organic compound belonging to the pyrylium family. Pyrylium compounds are known for their aromatic properties and are often used as intermediates in organic synthesis. The tetrafluoroborate anion is commonly used as a counterion in various chemical reactions due to its stability and non-coordinating nature.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate can be synthesized through the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium and involves the exchange of the chloride anion with the tetrafluoroborate anion. The reaction conditions usually include stirring the reactants at room temperature for several hours, followed by filtration and recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium cation to a dihydropyrylium derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrylium ring, leading to the formation of substituted pyrylium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrylium salts.
Reduction: Dihydropyrylium derivatives.
Substitution: Substituted pyrylium compounds with various functional groups.
科学的研究の応用
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in dye-sensitized solar cells.
作用機序
The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate involves its ability to act as a photosensitizer. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids.
類似化合物との比較
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Trimethylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Uniqueness
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern on the pyrylium ring, which imparts distinct photophysical and chemical properties. Compared to other pyrylium compounds, it exhibits different reactivity and stability, making it suitable for specific applications in photochemistry and materials science.
特性
IUPAC Name |
2,6-dimethyl-4-phenylpyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O.BF4/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRDNQYPFNCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B7797198.png)










